1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3-chloro-2-methylaniline with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
- 1-(2-Methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
- 1-(3-Chloro-2-methylphenyl)-3-[1-(4-chlorophenyl)ethyl]urea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to the specific arrangement of chloro and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-9-13(18)4-3-5-15(9)21-16(22)20-10(2)12-7-6-11(17)8-14(12)19/h3-8,10H,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCQCLFOIJHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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